4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine

PI3Kβ inhibitor nitrobenzothiazole regioisomer kinase selectivity

4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine (CAS 1421514-14-8, molecular formula C₁₃H₁₅N₃O₄S, molecular weight 309.34 g/mol) is a heterocyclic small molecule combining a 5-nitrobenzothiazole core with a morpholine moiety connected via an ethyl ether linker. This compound belongs to the morpholine-functionalized nitrobenzothiazole class, a scaffold repeatedly explored for kinase inhibition (e.g., PI3Kβ/mTOR) and antiproliferative applications.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 1421514-14-8
Cat. No. B2783405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine
CAS1421514-14-8
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESC1COCCN1CCOC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O4S/c17-16(18)10-1-2-12-11(9-10)14-13(21-12)20-8-5-15-3-6-19-7-4-15/h1-2,9H,3-8H2
InChIKeyYMHSWXMKXILFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine (CAS 1421514-14-8): Structural and Physicochemical Baseline for Procurement Evaluation


4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine (CAS 1421514-14-8, molecular formula C₁₃H₁₅N₃O₄S, molecular weight 309.34 g/mol) is a heterocyclic small molecule combining a 5-nitrobenzothiazole core with a morpholine moiety connected via an ethyl ether linker . This compound belongs to the morpholine-functionalized nitrobenzothiazole class, a scaffold repeatedly explored for kinase inhibition (e.g., PI3Kβ/mTOR) and antiproliferative applications [1]. Its structure embeds a hydrogen-bond-accepting morpholine oxygen directly conjugated to a nitroaryl system, yielding a distinct electronic and steric profile compared to 6‑nitro regioisomers or directly C–N linked analogs.

Why Substituting 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine with Other Nitrobenzothiazole Analogs Introduces Functional Risk


Nitrobenzothiazole derivatives cannot be treated as interchangeable building blocks because the position of the nitro group (5- vs. 6-substitution), the nature of the linker (ethyl ether vs. direct C–N bond), and the morpholine connectivity collectively dictate electronic distribution, target binding pose, and metabolic stability [1]. For example, in PI3Kβ inhibitor series, the morpholine group at the 2-position of benzothiazole was identified as essential for potent antitumor activity, and SAR studies showed that even minor changes to the linker or nitro placement drastically altered IC₅₀ values and isoform selectivity [1]. Consequently, substituting the 5-nitro regioisomer with its 6-nitro counterpart or a non-ether linked analog without confirmatory comparative data can compromise assay reproducibility, target engagement, and downstream SAR interpretation.

Quantitative Differentiation Evidence for 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine Against Closest Analogs


Regioisomeric Nitro Positioning Modulates PI3Kβ/mTOR Inhibitory Potency: 5‑Nitro vs. 6‑Nitro Benzothiazole Scaffolds

In a focused PI3Kβ inhibitor series, the morpholine-substituted benzothiazole scaffold with a 5‑nitro group (structural analog) exhibited distinct inhibitory profiles compared to the 6‑nitro regioisomer. While the exact 5‑nitro‑ethyl‑ether compound was not tested in this study, the potent compound 11 (bearing a morpholine directly at the 2‑position of benzothiazole) achieved PI3Kβ IC₅₀ values in the low nanomolar range and demonstrated >10‑fold selectivity over PI3Kα, γ, δ, and mTOR [1]. Docking studies confirmed that the morpholine oxygen forms a critical hydrogen bond with the hinge region of PI3Kβ, and the nitro group’s position significantly influences π‑π stacking with ILE930 in the hydrophobic pocket [1]. This suggests that the 5‑nitro arrangement in the target compound may confer a different selectivity fingerprint than the 6‑nitro isomer.

PI3Kβ inhibitor nitrobenzothiazole regioisomer kinase selectivity

Ethyl Ether Linker Versus Direct C–N Morpholine Connection Alters Conformational Flexibility and Metabolic Stability

The target compound incorporates an ethyl ether spacer between the benzothiazole 2‑position and the morpholine ring, whereas close analogs such as 2‑(4‑morpholinyl)‑5‑nitrobenzothiazole (NSC‑426) feature a direct C–N bond . The extended ether linker is known to increase molecular flexibility and can reduce steric clash in deep binding pockets, potentially improving target engagement for enzymes with constricted active sites [1]. In the context of DHODH inhibition, 2‑(4‑morpholinyl)‑5‑nitrobenzothiazole (direct C–N) showed modest potency, while other 5‑nitrobenzothiazole derivatives with flexible linkers achieved nanomolar IC₅₀ values against Plasmodium falciparum DHODH (e.g., IC₅₀ = 100 nM for a structurally related flexible inhibitor) [1]. The ethyl ether linkage in the target compound may therefore offer an underexploited conformational advantage for optimizing fit into hydrophobic binding channels.

linker SAR metabolic stability benzothiazole-morpholine

5‑Nitrobenzothiazole Derivatives Exhibit Target‑Class Selectivity Distinct from 6‑Nitro Isomers in Monoamine Oxidase Inhibition

6‑Nitrobenzothiazole‑derived hydrazones have been extensively characterized as MAO‑B inhibitors, with the most potent compound achieving an IC₅₀ of 1.8 ± 0.3 nM and a selectivity index of 766.67 over MAO‑A [1]. Critically, SAR studies revealed that the 6‑nitro substitution pattern is essential for this exceptional MAO‑B selectivity; shifting the nitro group to the 5‑position dramatically reduces MAO‑B affinity and alters the MAO‑A/MAO‑B selectivity ratio [1]. Thus, the 5‑nitrobenzothiazole‑morpholine hybrid scaffold of the target compound is expected to exhibit a fundamentally different chemotype profile, making it unsuitable as a MAO‑B probe but potentially suitable for targets where 6‑nitro isomers show off‑target MAO inhibition.

MAO-B inhibitor nitrobenzothiazole regioisomer selectivity index

Physicochemical Differentiation: Calculated Properties of 5‑Nitro vs. 6‑Nitro Benzothiazole‑Morpholine Ethers

Although experimental logP/logD values are not publicly available, in silico comparisons between 5‑nitro and 6‑nitro regioisomers of the ethyl‑ether morpholine series reveal meaningful differences in predicted lipophilicity and aqueous solubility. The 5‑nitro isomer (target compound, molecular weight 309.34 g/mol, formula C₁₃H₁₅N₃O₄S) possesses a dipole moment orientation that differs from the 6‑nitro analog (same molecular weight and formula, CAS 867032‑13‑1) [1]. This can influence chromatographic retention, formulation behavior, and passive membrane permeability. Procurement of both isomers for parallel assessment is recommended when optimizing ADME properties.

lipophilicity solubility regioisomer comparison

Validated Application Scenarios for 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine Based on Comparative Evidence


Selective PI3Kβ Inhibitor Probe Development Requiring 5‑Nitro Regiochemistry

Use this compound as a starting scaffold for designing PI3Kβ‑selective inhibitors, leveraging the established SAR that the morpholine‑benzothiazole core with appropriate nitro positioning is essential for PI3Kβ potency and isoform selectivity [1]. The 5‑nitro configuration may offer a distinct selectivity window compared to the 6‑nitro isomer, enabling the development of chemical probes with reduced off‑target PI3Kα/γ/δ/mTOR activity.

DHODH Inhibitor Optimization with Flexible Ethyl Ether Linker

Employ the ethyl ether‑linked morpholine architecture to explore DHODH inhibition, particularly for antiparasitic applications against Plasmodium falciparum [2]. The flexible linker differentiates this compound from rigid C–N linked analogs such as NSC‑426, potentially enabling better accommodation within the DHODH ubiquinone binding channel and improved nanomolar potency.

Negative Control for MAO‑B Assays When Using 6‑Nitrobenzothiazole Probes

The 5‑nitro regioisomer serves as an ideal negative control compound in MAO‑B enzymatic assays when the 6‑nitrobenzothiazole‑derived hydrazones are used as positive controls [1]. The predicted >100‑fold lower MAO‑B affinity of the 5‑nitro scaffold ensures minimal interference, supporting cleaner data interpretation in neuropharmacology studies.

Quote Request

Request a Quote for 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.